Fmoc-Phe-OSu
Description
Evolution of Peptide Synthesis Methodologies: From Solution Phase to Solid-Phase Approaches
Early peptide synthesis relied on solution-phase methods, which involved sequential coupling of amino acids in solution. While foundational, these techniques were often time-consuming, required extensive purification after each step, and were prone to side reactions and product degradation, limiting the length and complexity of achievable peptides rockefeller.edusi.edu.
Historical Development of Solid-Phase Peptide Synthesis (SPPS)
A revolutionary shift occurred with the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s rockefeller.edusi.edupeptide.comwikipedia.org. Merrifield's groundbreaking approach involved anchoring the C-terminal amino acid to an insoluble polymeric resin support. This strategy allowed for the use of excess reagents to drive reactions to completion, followed by simple washing steps to remove unreacted materials and by-products, thereby eliminating the need for intermediate purification rockefeller.edusi.edupeptide.com. This innovation not only significantly increased reaction efficiency and yield but also paved the way for automation, dramatically accelerating the synthesis of peptides and earning Merrifield the Nobel Prize in Chemistry in 1984 rockefeller.edusi.edupeptide.comwikipedia.org.
Transition to Fmoc Chemistry: Advantages over Boc Strategy
The initial success of SPPS was largely based on the Boc (tert-butyloxycarbonyl) protection strategy, which utilized acid-labile protecting groups peptide.comamericanpeptidesociety.orglifetein.com. While effective, the Boc strategy often required harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection and final cleavage, which could lead to peptide degradation or side reactions, especially with sensitive amino acid residues americanpeptidesociety.orgnih.govaltabioscience.com.
The development of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in the 1970s by Carpino and Han marked a significant advancement peptide.comwikipedia.org. The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF) americanpeptidesociety.orglifetein.comwikipedia.orgembrapa.br. This mild deprotection is orthogonal to the acid-labile side-chain protecting groups and the resin linkage, allowing for cleaner synthesis and greater compatibility with a wider range of peptide sequences and sensitive functional groups americanpeptidesociety.orgnih.govaltabioscience.comnih.gov. The Fmoc strategy's ease of use, compatibility with automated synthesizers, and milder cleavage conditions have led to its widespread adoption, largely superseding the Boc strategy in modern peptide synthesis americanpeptidesociety.orglifetein.comnih.govaltabioscience.comnih.gov.
Role of N-Hydroxysuccinimide Esters in Activated Amino Acid Derivatives
For efficient peptide bond formation, the carboxyl group of an amino acid must be activated to react with the amino group of the next amino acid in the chain lifetein.comamerigoscientific.comwikipedia.org. N-Hydroxysuccinimide (NHS) esters are a class of activated carboxylic acid derivatives that play a crucial role in this process amerigoscientific.comwikipedia.orgpeptide.comnih.gov. NHS esters are formed by reacting a carboxylic acid with N-hydroxysuccinimide, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) wikipedia.orgbachem.com.
These activated esters are relatively stable, allowing for their isolation and storage, yet highly reactive towards primary amines, forming stable amide bonds amerigoscientific.comwikipedia.orgpeptide.com. In peptide synthesis, using pre-activated amino acid derivatives like NHS esters can improve coupling efficiency, reduce reaction times, and minimize side reactions such as racemization, particularly when dealing with sterically hindered amino acids or challenging sequences amerigoscientific.compeptide.combachem.comsci-hub.se.
Significance of Fmoc-Phe-OSu as a Key Building Block in Modern Peptide Synthesis
This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, represents the convergence of these key advancements chemimpex.comaablocks.comiris-biotech.denih.gov. It is a phenylalanine residue protected at its α-amino group with the base-labile Fmoc group and activated at its carboxyl group as an NHS ester. This dual functionality makes this compound a highly efficient and versatile building block for incorporating phenylalanine into peptide sequences using Fmoc-based SPPS chemimpex.comaablocks.comiris-biotech.denih.gov.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473928 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101214-43-1 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conclusion
Fmoc-Phe-OSu exemplifies the sophisticated reagents that have propelled modern peptide synthesis forward. By combining the robust Fmoc protecting group with the efficient coupling capabilities of an N-hydroxysuccinimide ester, this compound provides a streamlined and high-yielding method for incorporating phenylalanine into peptide sequences. Its utility underscores the importance of strategic chemical design in overcoming the challenges of peptide synthesis, enabling researchers to access increasingly complex and biologically relevant molecules for a wide array of applications in medicine, biochemistry, and materials science.
Compound List
this compound
Fmoc
Phe
OSu
Phenylalanine
N-Hydroxysuccinimide (NHS)
Boc
tert-butyloxycarbonyl
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester
N-α-Fmoc-L-phenylalanine N-hydroxysuccinimide ester
Fmoc-L-Phe-OSu
Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
Dicyclohexylcarbodiimide (B1669883) (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
HBTU
HATU
Pentafluorophenyl esters
N-Hydroxysuccinimide (HOSu)
N-Fmoc-amino acids
Fmoc-protected amino acids
Boc-protected amino acids
Fmoc-Phe-OH
Fmoc-L-phenylalanine N-hydroxysuccinimide ester
Fmoc-(D-Phe)-OSu
Advanced Applications and Research Frontiers of Fmoc Phe Osu in Peptide Chemistry
Fmoc-Phe-OSu in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, and the Fmoc/tBu strategy is the most widely employed method. rsc.org this compound is a key derivative used in this technique, valued for its ability to facilitate the controlled and sequential addition of phenylalanine residues to a growing peptide chain anchored to a solid support. chemimpex.comsmolecule.com
The synthesis of complex, non-linear peptide architectures, such as cyclic or branched peptides, presents unique challenges that can be addressed using this compound. researchgate.net These complex structures are of great interest in drug discovery as they often exhibit enhanced stability and receptor-binding affinity. The reactivity of the N-hydroxysuccinimide ester in this compound allows for efficient coupling reactions, which is crucial for building these intricate structures. chemimpex.com Furthermore, the Fmoc protecting group's compatibility with a wide range of orthogonal protecting group strategies enables the selective modification of side chains, a necessary step in creating branched or cyclic peptides. smolecule.com
Recent research has focused on developing novel linkers and resins to further facilitate the synthesis of complex peptides on a solid support. researchgate.net The use of this compound in conjunction with these advanced materials allows for the construction of peptides with diverse functionalities and architectures.
The synthesis of long peptides (often defined as those exceeding 50 amino acids) and sequences prone to aggregation are significant hurdles in peptide chemistry. smolecule.compeptide.com The Fmoc/tBu SPPS strategy, which heavily relies on reagents like this compound, has been instrumental in pushing the boundaries of accessible peptide length. rsc.orgpeptide.com While aggregation can be more pronounced in Fmoc-based synthesis compared to Boc/Bzl strategies, advancements in protocols and reagents have mitigated this issue. peptide.com
The high coupling efficiency of this compound, often exceeding 99% under optimal conditions, is critical for maintaining the integrity of the growing peptide chain during the synthesis of long sequences. smolecule.com Any inefficiency in the coupling steps can lead to the accumulation of deletion sequences, which are difficult to separate from the target peptide. The development of specialized protocols and the use of pseudoprolines and other backbone protection strategies have further enhanced the ability to synthesize these challenging peptides using the Fmoc methodology. ub.edu
The compatibility of the Fmoc protecting group with automation has been a major driver in the widespread adoption of Fmoc-based SPPS. nih.gov The deprotection of the Fmoc group releases a fluorenyl moiety, which has a strong UV absorbance, allowing for real-time monitoring of the reaction progress. nih.gov This feature is a significant advantage for automated peptide synthesizers. rsc.org
This compound is well-suited for use in automated synthesizers due to its high reactivity and solubility in common SPPS solvents like dimethylformamide (DMF). smolecule.com Automated synthesis enables the rapid and efficient production of peptides, which is essential for screening peptide libraries in drug discovery and for producing peptides for various research applications. nih.gov The use of this compound in automated platforms has streamlined the synthesis process, leading to higher throughput and reproducibility. rsc.org
Applications in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of fragments to be used in convergent approaches. bachem.comcsic.esub.edu this compound is also utilized in solution-phase synthesis, where its high reactivity is advantageous for coupling peptide fragments. ekb.eg
In LPPS, there is a greater diversity of strategies regarding protecting groups, coupling reagents, and solvents compared to the more standardized protocols of SPPS. bachem.com The Fmoc group, in combination with other protecting groups, offers flexibility in designing synthetic routes. bachem.com Convergent strategies, where protected peptide fragments are synthesized on a solid support and then coupled in solution, often employ Fmoc-protected amino acids like this compound for the initial fragment synthesis. csic.es
Development of Bioactive Peptides and Peptide Conjugates
The ultimate goal of many peptide synthesis endeavors is the creation of bioactive molecules for therapeutic or research purposes. This compound plays a crucial role in this area by enabling the incorporation of phenylalanine, an amino acid frequently found in bioactive peptides, into synthetic targets. chemimpex.com
Peptide-based drugs have emerged as a significant class of therapeutics. smolecule.com The synthesis of these drugs often relies on the efficient and reliable methods of Fmoc-SPPS, with this compound being a key building block. chemimpex.com The ability to synthesize complex and modified peptides allows for the design of molecules with improved pharmacokinetic properties, such as enhanced stability and targeted delivery. smolecule.comchemimpex.com
This compound is also instrumental in the creation of peptide conjugates, where a peptide is linked to another molecule, such as a small molecule drug, a fluorescent tag, or a nanoparticle. smolecule.com The reactive N-hydroxysuccinimide ester can be used to attach the phenylalanine residue to other molecules, facilitating the development of novel drug delivery systems and diagnostic tools. smolecule.comtargetmol.com
Synthesis of Modified Peptides and Peptidomimetics
This compound is also a crucial starting material for the creation of peptides containing non-standard amino acids and peptidomimetics, which are designed to have improved stability, potency, and bioavailability. sigmaaldrich.com
Fluorinated amino acids are of significant interest in drug design as the incorporation of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity. nih.govbeilstein-journals.org this compound is indirectly involved in the synthesis of peptides containing fluorinated phenylalanine. The typical synthetic route involves first generating the fluorinated phenylalanine analog, often through methods like electrophilic fluorination or by starting from fluorinated precursors. nih.gov
Once the fluorinated phenylalanine derivative is synthesized, its amino group must be protected for use in peptide synthesis. Fmoc-OSu is a common reagent for this step. nih.govresearchgate.net For example, after a multi-step synthesis to produce 2-fluoro- or 2,6-difluorophenylalanine, the final step before it can be used in SPPS is the treatment with Fmoc-OSu to yield the N-protected derivative. nih.govresearchgate.net This allows for the seamless incorporation of these modified residues into peptide chains to create peptides with enhanced properties. nih.gov
Interactive Table: Synthesis of Fmoc-Protected Fluorinated Phenylalanine
| Fluorinated Derivative | Synthetic Step Involving Fmoc-OSu | Yield | Reference |
| 2-fluoro-phenylalanine | N-protection after removal of chiral auxiliary | Quantitative | nih.govresearchgate.net |
| 2,6-difluoro-phenylalanine | N-protection after removal of chiral auxiliary | Quantitative | nih.govresearchgate.net |
| 2-[¹⁸F]-fluoro-ʟ-phenylalanine | Used to prepare the precursor for radiolabeling | Not specified | nih.gov |
Phosphinic pseudodipeptides are transition-state analogs that act as potent inhibitors of metalloproteases, such as matrix metalloproteinases (MMPs). dokumen.pubnih.gov The synthesis of these inhibitors often requires building blocks that mimic the dipeptide structure but replace the scissile amide bond with a stable phosphinate group. nih.gov
An efficient, one-pot procedure has been developed for the synthesis of Fmoc-protected phosphinic pseudodipeptides. nih.govnih.gov In this method, after the formation of the core phosphinic pseudodipeptide structure, a simultaneous deprotection of the N- and C-termini is performed under catalytic hydrogenation conditions. This is immediately followed by the selective capping of the newly freed N-terminus with an Fmoc group using Fmoc-OSu. nih.gov This strategy provides the necessary protected building block in good yield, ready for incorporation into larger peptide sequences to create powerful protease inhibitors. nih.govnih.gov
Homo-amino acids, which contain an extra methylene (B1212753) group in their backbone or side chain, are important components in the design of peptidomimetics. Peptides containing these analogs, such as β-homophenylalanine, can adopt stable secondary structures like helices and are more resistant to enzymatic degradation. sigmaaldrich.comorganic-chemistry.org
The synthesis of Fmoc-protected β-homoamino acids can be achieved through methods like the ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from the corresponding Fmoc-protected α-amino acids. organic-chemistry.org While this specific method starts with an existing Fmoc-amino acid, this compound is a standard reagent used to prepare the initial Fmoc-L-Phe-OH required for such transformations. Commercially, Fmoc-hPhe-OH is available as a building block for SPPS, highlighting its utility in this area. sigmaaldrich-jp.com
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester |
| pNA | p-nitroaniline |
| AMC | 7-amino-4-methylcoumarin |
| Fmoc-hPhe-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-L-homophenylalanine |
| MMPs | Matrix Metalloproteinases |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |
| Boc-Phe-OH | N-tert-Butoxycarbonyl-L-phenylalanine |
Combinatorial Peptide Library Synthesis
The generation of vast collections of peptides, known as combinatorial peptide libraries, is a cornerstone of modern drug discovery and biochemical research. A key strategy in this field is the "one-bead-one-compound" (OBOC) method, where each resin bead in a library is designed to carry a unique peptide sequence. nih.govucdavis.edu The split-and-mix (also referred to as split-and-pool) synthesis approach is fundamental to creating these high-diversity libraries. ucdavis.edupharmatutor.org Within this framework, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and its activated amino acid derivatives, such as this compound, are critical reagents that enable several advanced techniques, from library construction to hit identification. ucdavis.edunih.gov
The split-and-mix synthesis begins with a solid support resin, which is divided into multiple portions. A different Fmoc-protected amino acid is coupled to the resin in each portion. Subsequently, all portions are recombined, mixed thoroughly, and then split again for the next coupling cycle. pharmatutor.org This process is repeated until peptides of the desired length are synthesized, resulting in a library where each bead theoretically holds a single, unique chemical entity. ucdavis.edu Fmoc chemistry is frequently chosen for this process due to the mild, base-labile deprotection conditions (typically using piperidine) and the commercial availability of a wide array of Fmoc-protected amino acids. scispace.comacs.org
A significant innovation in OBOC library design is the development of topologically segregated bilayer beads, which allows for the synthesis of library compounds on the bead's surface and encoding sequences in its interior. ucdavis.eduucdavis.edu This is achieved through a biphasic solvent approach where water-swollen TentaGel beads are treated with a limited amount of an amine-derivatizing reagent, like Fmoc-OSu or a specific derivative such as this compound, dissolved in a water-immiscible organic solvent mixture. ucdavis.edunih.gov This procedure selectively derivatizes the amino groups on the outer layer of the bead, leaving the core untouched for subsequent, distinct chemical transformations. ucdavis.eduucdavis.edu This spatial segregation is crucial for creating libraries of complex molecules, such as cyclic peptides or peptidomimetics, on the surface, while a simple, sequenceable peptide tag is synthesized in the bead's interior for easy identification of "hit" compounds. nih.govucdavis.edu
Detailed research findings have established specific conditions for the creation of these functionalized beads.
Table 1: Experimental Conditions for Bilayer Bead Preparation
| Parameter | Details | Source(s) |
|---|---|---|
| Resin Type | TentaGel S-NH2 | ucdavis.eduscispace.com |
| Pre-treatment | Swell in water for 5-24 hours. | ucdavis.eduucdavis.edu |
| Derivatizing Reagent | N-(9-fluorenylmethyloxycarbonyloxy)-succinimide (Fmoc-OSu) | ucdavis.eduucdavis.edu |
| Reagent Stoichiometry | 0.2 - 0.5 equivalents relative to total bead amino group loading. | nih.govucdavis.edu |
| Solvent System | Dichloromethane (DCM) / Diethyl ether | ucdavis.eduscispace.com |
| Solvent Ratio | 55:45 (v/v) | ucdavis.edunih.gov |
| Reaction Time | 30 - 45 minutes | ucdavis.eduscispace.com |
Once a library is synthesized and screened against a biological target, identifying the structure of the active compound on a single "hit" bead is paramount. For this, a high-throughput sequencing method known as Partial Edman Degradation/Mass Spectrometry (PED/MS) has been developed. nih.gov In this technique, Fmoc-OSu is used as a competing reagent during the Edman degradation process. nih.gov A single hit bead is treated with a mixture of phenylisothiocyanate (PITC), the standard Edman reagent, and a small amount of Fmoc-OSu. nih.gov While most N-terminal amines react with PITC to undergo cleavage, a small fraction (5-10%) is capped by the Fmoc group, preventing cleavage at that position. nih.gov Repeating this cycle generates a "peptide ladder" of fragments with staggered N-termini, which can be unambiguously sequenced by analyzing the mass differences between adjacent peaks in a MALDI-TOF mass spectrum. nih.govnih.gov
Table 2: Principles of PED/MS for Hit Identification
| Component/Step | Role | Source(s) |
|---|---|---|
| Primary Reagent | Phenylisothiocyanate (PITC) | nih.gov |
| Competing Reagent | Fmoc-OSu | nih.govnih.gov |
| Mechanism | PITC reacts with ~90-95% of N-terminal amines, allowing for standard Edman degradation and residue cleavage upon TFA treatment. | nih.gov |
| Blocking Mechanism | Fmoc-OSu reacts with ~5-10% of N-terminal amines, forming a stable Fmoc-cap that prevents cleavage. | nih.gov |
| Outcome | Generation of a peptide ladder with progressively shorter fragments. | nih.gov |
| Analysis Method | MALDI-TOF Mass Spectrometry is used to analyze the mass differences between ladder peaks to determine the amino acid sequence. | nih.govnih.gov |
Challenges and Strategies for Mitigating Side Reactions in Fmoc Phe Osu Mediated Peptide Synthesis
Racemization at the Alpha-Carbon during Coupling
Maintaining the chiral purity of amino acids is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The activation of the carboxyl group of an Fmoc-amino acid, a necessary step for amide bond formation, unfortunately, also increases the acidity of the alpha-proton (Hα), making it susceptible to abstraction and subsequent racemization.
Racemization during the coupling step of Fmoc-amino acids, including Fmoc-Phe-OSu, primarily proceeds through two mechanisms:
Oxazolone (B7731731) Formation: The activation of the N-α-Fmoc protected amino acid can lead to the formation of a chiral 5(4H)-oxazolone intermediate. This five-membered ring is prone to tautomerization, which involves the loss of the alpha-proton to form an achiral aromatic oxazole. Subsequent reprotonation or nucleophilic attack on this intermediate by the incoming amino group can occur from either face, leading to a mixture of L- and D-isomers in the peptide chain. This pathway is a significant concern for many protected amino acids.
Direct Enolization (Direct Hα Abstraction): This mechanism involves the direct abstraction of the alpha-proton by a base present in the reaction mixture, generating a planar enolate intermediate. mdpi.com The basic conditions often employed during the coupling step, particularly with the use of tertiary amine bases like N,N-diisopropylethylamine (DIPEA), can facilitate this process. mdpi.comluxembourg-bio.com Reprotonation of the achiral enolate can result in either the original L-configuration or the inverted D-configuration, leading to epimerization. mdpi.com Amino acid residues with a particularly acidic alpha-carbon are more susceptible to this pathway. luxembourg-bio.com
Several strategies have been developed to minimize or prevent racemization during the coupling of Fmoc-amino acids. The choice of coupling reagents and bases is crucial.
Research has shown that for racemization-prone residues like Phenylglycine (Phg), the base-catalyzed coupling step is the primary cause of epimerization, rather than the Fmoc-deprotection step. luxembourg-bio.com The use of less basic activators and bases can significantly reduce racemization. For instance, coupling with reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate (B91526) (COMU) in combination with milder bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) has been shown to yield epimerization-free synthesis for model peptides. luxembourg-bio.com
Furthermore, the choice of protecting group itself can influence chiral stability. While Fmoc is widely used, alternative protecting groups are being explored. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which attaches to the α-amino group via a sulfur-nitrogen bond, has demonstrated significantly reduced α-C racemization compared to Fmoc-protected amino acids. nih.gov
| Strategy | Description | Key Findings & Examples |
| Optimize Coupling Reagents | Select coupling reagents that minimize activation time or proceed through less racemization-prone intermediates. | Using DEPBT or COMU can significantly reduce epimerization. luxembourg-bio.com |
| Select Appropriate Bases | Use non-nucleophilic, sterically hindered, or milder bases to reduce direct enolization. | Replacing DIPEA with 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) has proven effective. luxembourg-bio.com |
| Control Pre-activation Time | Minimize the time the amino acid exists in its highly activated, racemization-prone state before coupling. | For Fmoc-His(Trt)-OH, racemization increased from 1% with no preactivation to 7.8% with 5 minutes of preactivation. nih.gov |
| Utilize Alternative Protecting Groups | Employ N-α-protecting groups that are less susceptible to forming racemizable intermediates. | The DNPBS protecting group shows greatly decreased α-C racemization compared to Fmoc. nih.gov For histidine, using an Nπ‐MBom group reduced epimerization to 0.3% compared to 7.8% for the Nτ‐Trt group under the same conditions. nih.gov |
Formation of Diketopiperazines (DKP)
Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-SPPS, leading to chain termination and the formation of a truncated peptide lacking the N-terminal dipeptide. acs.orgresearchgate.net This process involves an intramolecular nucleophilic attack by the N-terminal amino group of a resin-bound dipeptide on its own ester linkage to the solid support, cleaving the dipeptide from the resin as a stable six-membered cyclic product. acs.orgresearchgate.net
DKP formation is highly sequence-dependent and is influenced by several factors during the synthesis cycle. acs.org
Amino Acid Sequence: The reaction is most prevalent when Proline is in the C-terminal (first) or penultimate (second) position of the peptide chain. researchgate.netnih.govacs.org The unique cyclic structure of proline can orient the dipeptide in a conformation that favors cyclization. Other sequences, such as those containing Glycine or other secondary amino acids, are also highly prone to this side reaction. acs.orgacs.org
Fmoc-Deprotection Step: The DKP side reaction is predominantly induced during the Fmoc-deprotection step. acs.orgnih.gov The use of piperidine (B6355638) to remove the Fmoc group exposes the free N-terminal amine, which then acts as the nucleophile for the intramolecular cyclization. Piperidine is known to be an efficient catalyst for DKP formation. acs.org
Resin Type: The nature of the linker attaching the peptide to the resin plays a role. Resins like Wang resin, which links via a p-alkoxybenzyl ester, are particularly susceptible to DKP formation, as the alcohol is a good leaving group. researchgate.net
Post-Coupling Hold Times: Extended hold times after coupling, especially for unstable intermediates, can lead to DKP formation. nih.gov In some cases, autocatalytic Fmoc deprotection can occur even without the addition of a base, followed by DKP formation. digitellinc.com
| Factor | Description | Examples |
| Peptide Sequence | The identity of the first two amino acids (C-terminal) is critical. | Sequences with Proline in position 1 or 2 (e.g., Xaa-Pro-resin) are highly susceptible. nih.govacs.org Other sensitive sequences include Pro-Gly, Gly-Pro, Val-Pro, and Ala-Pro. acs.org |
| Deprotection Conditions | The base used for Fmoc removal significantly impacts DKP rates. | Piperidine is a very efficient catalyst for DKP formation. acs.org Pyrrolidine, being slightly more basic, can result in even more DKP. researchgate.net |
| Resin Linker | The stability of the bond between the peptide and the resin influences the reaction. | p-Alkoxybenzyl ester linkers (e.g., Wang resin) are more prone to DKP formation than more sterically hindered linkers. researchgate.netpeptide.com |
| Reaction Temperature | Higher temperatures can accelerate the rate of cyclization. | Lowering the temperature during Fmoc deprotection has been shown to suppress DKP formation. nih.gov |
Given the prevalence of DKP formation, several effective countermeasures have been established.
Modified Deprotection Reagents: A common strategy is to alter the Fmoc-removal solution. An optimized cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.orgscribd.comnih.gov
Use of Sterically Hindered Resins: For sequences known to be problematic, starting the synthesis on a sterically bulky resin, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit the intramolecular cyclization reaction. peptide.com
Dipeptide Coupling: A highly effective method is to bypass the problematic dipeptide-resin intermediate altogether. This is achieved by coupling the third amino acid as a pre-formed Fmoc-dipeptide (e.g., Fmoc-AA3-AA2-OH) to the first amino acid on the resin (H-AA1-resin). nih.govpeptide.com
Introduction of N-Trityl Protection: Another approach involves the use of an N-trityl protected amino acid in the second position. The bulky trityl group provides steric hindrance that disfavors the cyclization reaction. peptide.com
| Method | Description |
| Optimized Deprotection | Use of alternative base cocktails for Fmoc removal. For example, 2% DBU/5% piperazine in NMP. acs.orgscribd.com |
| Strategic Resin Choice | Employing resins with sterically hindered linkers, such as 2-chlorotrityl chloride resin, especially when Proline is one of the first two residues. peptide.com |
| Dipeptide Insertion | Coupling a pre-synthesized dipeptide unit to avoid the formation of the susceptible linear dipeptide on the resin. nih.govpeptide.com |
| N-Terminal Protection | Using a bulky N-trityl protected amino acid in the second position to sterically block the cyclization. peptide.com |
| Mild Deprotection Conditions | Utilizing lower concentrations of piperidine and reduced temperatures during the deprotection step. nih.gov |
Aspartimide Formation and Related Beta-Peptide Byproducts
While not directly related to Phenylalanine, aspartimide formation is one of the most persistent and challenging side reactions in Fmoc-SPPS for peptides containing Aspartic Acid (Asp). iris-biotech.deresearchgate.net This side reaction compromises peptide purity by generating multiple hard-to-separate byproducts, including epimers and structural isomers. sigmaaldrich.combiotage.com
The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen, following an Asp residue, on the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This process is strongly promoted by the basic conditions of the piperidine treatment used for Fmoc removal. iris-biotech.de Problematic sequences are typically Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn. peptide.comiris-biotech.de
The formed aspartimide ring is unstable and chirally labile. sigmaaldrich.com It can be opened by nucleophiles, such as piperidine or water, attacking either of the two carbonyl carbons. This ring-opening leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. iris-biotech.deresearchgate.net Due to the racemization of the aspartimide intermediate, both D- and L-isomers of the α- and β-peptides can be formed, potentially resulting in numerous impurities that are difficult to purify. iris-biotech.desigmaaldrich.com
| Strategy | Description | Examples |
| Bulky Side-Chain Protecting Groups | Using sterically demanding ester groups on the Asp β-carboxyl to physically block the intramolecular cyclization. | Replacing the standard tert-butyl (OtBu) group with bulkier groups like 3-methyl-3-pentyl (OMpe) or trialkylmethyl esters provides greater protection. sigmaaldrich.comnih.gov |
| Backbone Protection | Introducing a temporary protecting group on the amide nitrogen following the Asp residue to prevent it from acting as a nucleophile. | The 2,4-dimethoxybenzyl (Dmb) group can be used, which is later removed during the final TFA cleavage. peptide.comiris-biotech.de |
| Modified Deprotection Conditions | Reducing the basicity of the Fmoc removal step. | Adding an acid like 0.1 M formic acid to the piperidine solution or using a weaker base like piperazine can suppress aspartimide formation. iris-biotech.debiotage.com |
Sequence Dependency and Catalytic Factors
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), and its occurrence is highly dependent on the peptide sequence. iris-biotech.denih.gov The reaction is more likely to occur at Asp-Xxx motifs, where Xxx is an amino acid residue. Certain residues in the Xxx position are more prone to facilitating this side reaction. These include glycine, asparagine, aspartic acid, and cysteine. researchgate.net
The formation of the cyclic imide (aspartimide) is catalyzed by both acids and bases. nih.goviris-biotech.de During Fmoc SPPS, the repeated exposure of the peptide chain to the basic conditions required for Fmoc group removal, typically with piperidine, promotes aspartimide formation. iris-biotech.denih.gov The reaction involves the ring-closure between the nitrogen of the α-carboxyl amide bond and the β-carboxyl side-chain of the aspartic acid residue. iris-biotech.de Stronger bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate this side reaction even further. peptide.com
The peptide's conformation can also influence the likelihood of aspartimide formation. nih.goviris-biotech.de This conformational dependence has been leveraged in strategies to mitigate the side reaction, for instance, by using pseudoproline dipeptides to disrupt secondary structures that might favor the cyclization. nih.gov
The formed aspartimide is susceptible to nucleophilic attack, which can lead to several undesired byproducts. iris-biotech.denih.gov Piperidine, used for Fmoc deprotection, can open the aspartimide ring, resulting in the formation of piperidide adducts. nih.govpeptide.com Water present in the reaction mixture can hydrolyze the aspartimide, leading to a mixture of α- and β-aspartyl peptides, with the β-aspartyl form often being the major product. nih.gov This not only introduces a sequence impurity but can also lead to racemization at the α-carbon of the aspartic acid residue. iris-biotech.de
Methodologies for Minimizing Aspartimide Byproducts
Several strategies have been developed to minimize the formation of aspartimide and its subsequent byproducts during Fmoc SPPS. These can be broadly categorized into modifications of the deprotection conditions, use of alternative protecting groups for the aspartic acid side chain, and backbone protection.
Modification of Deprotection Conditions:
Addition of HOBt: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.combiotage.com
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, has been shown to be effective in removing the Fmoc group while suppressing aspartimide formation. biotage.comresearchgate.net Dipropylamine (DPA) has also been reported as an alternative that reduces aspartimide formation compared to piperidine, especially at elevated temperatures. nih.gov
Solvent Composition: The composition of the solvent used during synthesis can influence the extent of side reactions. Utilizing green binary solvent mixtures and adjusting their ratios has been shown to mitigate aspartimide formation. rsc.org
Alternative Aspartic Acid Side-Chain Protecting Groups:
Sterically Hindered Esters: Increasing the steric bulk of the ester group protecting the aspartic acid side chain can physically hinder the formation of the succinimide ring. biotage.com Examples of such bulky protecting groups include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die). biotage.com However, these bulky monomers can sometimes lead to poor coupling efficiency. researchgate.net
Cyanosulfurylides (CSY): A novel approach involves masking the carboxylic acid with a cyanosulfurylide, which forms a stable C-C bond and has been shown to completely suppress aspartimide formation. researchgate.netnih.gov This protecting group is stable to common SPPS conditions and can be selectively removed under aqueous conditions with an electrophilic halogen source. researchgate.netnih.gov
Backbone Protection:
Dmb and Hmb Groups: The most effective method to completely eliminate aspartimide formation is the protection of the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue. researchgate.netbiotage.com The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. iris-biotech.depeptide.com These groups are introduced as part of a dipeptide building block, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, and are removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.de While highly effective, the coupling of these dipeptides can sometimes be challenging. peptide.com
Other Side Reactions and Impurities
Incomplete Fmoc Deprotection
Incomplete removal of the Nα-Fmoc protecting group is a common issue in SPPS that can lead to truncated or deletion peptide sequences. This problem is often sequence-dependent and can be exacerbated by the formation of secondary structures, such as β-sheets, within the growing peptide chain, which can hinder the access of the deprotection reagent. nih.gov Aggregation of peptide chains on the resin can also contribute to this issue. peptide.com
Strategies to overcome incomplete deprotection include:
Extended Reaction Times: Increasing the duration of the piperidine treatment can help ensure complete Fmoc removal. iris-biotech.deunits.it
Repetitive Deprotection: Repeating the deprotection step is another common strategy to drive the reaction to completion. iris-biotech.de
Use of Additives: The addition of a small amount of a stronger, non-nucleophilic base like DBU (1-2%) to the piperidine solution can enhance the efficiency of Fmoc removal. iris-biotech.deunits.it However, caution must be exercised when using DBU with aspartic acid-containing peptides, as it can promote aspartimide formation. peptide.com
Chaotropic Agents: In cases of severe aggregation, the addition of chaotropic agents can help to disrupt secondary structures and improve reagent accessibility. nih.gov
Formation of Fmoc-beta-Alanine Impurities
A notable impurity that can arise during the synthesis of Fmoc-amino acids, including this compound, is Fmoc-β-alanine. This impurity is formed from the Fmoc-OSu reagent itself through a Lossen-type rearrangement of the N-hydroxysuccinimide moiety under basic conditions. nih.govsci-hub.semerckmillipore.com The presence of Fmoc-β-alanine in the Fmoc-amino acid starting material can lead to the incorporation of a β-alanine residue into the peptide sequence, resulting in insertion impurities. merckmillipore.comsigmaaldrich.com
Furthermore, the rearranged intermediate can also react with the amino acid to form Fmoc-β-Ala-Xaa-OH dipeptide impurities. nih.govresearchgate.net These impurities, if present in the Fmoc-amino acid raw material, will be incorporated into the growing peptide chain during synthesis, leading to difficult-to-separate byproducts. nih.govresearchgate.net The purification of the desired Fmoc-amino acid to remove these β-alanine-related impurities is crucial for obtaining a pure final peptide product but can be challenging and may result in significant yield loss. sci-hub.se
3-(1-Piperidinyl)alanine Formation
The formation of 3-(1-piperidinyl)alanine is a side reaction that can occur during the synthesis of peptides containing a C-terminal cysteine residue using the Fmoc/tBu strategy. peptide.comunits.it This side reaction is initiated by the base-catalyzed elimination of the protected sulfhydryl group of the cysteine residue, which leads to the formation of a dehydroalanine (B155165) intermediate. peptide.comscite.ai The piperidine, which is used for Fmoc deprotection, then acts as a nucleophile and adds to the double bond of the dehydroalanine, resulting in the formation of a 3-(1-piperidinyl)alanine adduct at the C-terminus of the peptide. peptide.comscite.aisemanticscholar.org
The use of a sterically bulky protecting group for the cysteine side chain, such as the trityl (Trt) group, can help to minimize this side reaction, although it may not completely eliminate it. peptide.comunits.it
Over-acylation and Branched Products
Over-acylation can occur during peptide synthesis, leading to the formation of branched peptide products. This can happen if the side chains of certain amino acids are not properly protected and react with the activated carboxyl group of the incoming amino acid. While not directly related to this compound itself, it is a general challenge in peptide synthesis.
A more specific type of branching can result from transamidation reactions involving cysteine thioesters, leading to cleavage of the peptide backbone. nih.gov While this is a distinct mechanism from simple over-acylation during coupling, it highlights the potential for unexpected branching and modifications in peptide chains.
Oligomerization and Capping during Fmoc Protection
A primary challenge during the Fmoc protection step of phenylalanine using Fmoc-OSu is the formation of oligomeric impurities. This side reaction does not typically occur during the coupling of the protected amino acid to the peptide chain, but rather during the synthesis of the Fmoc-Phe-OH building block itself.
Oligomerization: The principal oligomeric impurity is the dipeptide, Fmoc-Phe-Phe-OH. It arises when the activated Fmoc-OSu reagent reacts with the already formed Fmoc-Phe-OH product. sigmaaldrich.com This contamination can lead to the "double insertion" of phenylalanine residues during solid-phase peptide synthesis (SPPS), resulting in a peptide with an unwanted additional amino acid. The presence of unreacted free phenylalanine after the protection step can also contribute to the formation of multiple insertion sequences. sigmaaldrich.com
Several strategies have been developed to minimize this oligomerization:
Intermediate Silylation: Protecting the carboxylic acid of phenylalanine via intermediate silylation with agents like trimethylsilylchloride can prevent it from reacting with Fmoc-OSu, thus inhibiting the formation of dipeptides. researchgate.netnih.gov
Alternative Reagents: Using alternative Fmoc reagents, such as Fmoc-Cl, can circumvent the side reactions associated with Fmoc-OSu. sci-hub.se
Reaction Control: Moderating the nucleophilicity of the carboxylate ion of the amino acid can help prevent the formation of mixed anhydrides, which are precursors to oligopeptide impurities. researchgate.net
Another significant side reaction specific to the use of Fmoc-OSu is the base-catalyzed formation of Fmoc-β-alanine. This occurs through a Lossen-type rearrangement of the succinimide moiety of the reagent. sci-hub.se This impurity is often difficult to separate from the desired Fmoc-Phe-OH product and can be erroneously incorporated into the peptide sequence.
Capping: In contrast to the undesirable side reactions above, capping is a deliberate and essential strategy employed during SPPS to improve the purity of the final product. Capping is performed after the coupling step to permanently block any unreacted amino groups on the growing peptide chains. These unreacted sites, known as failure sequences, would otherwise be available to react in subsequent coupling steps, leading to the formation of deletion sequences (peptides missing one or more amino acids).
By capping these failure sequences, typically with acetic anhydride (B1165640), they are terminated and can be more easily separated from the full-length target peptide during the final purification process. This ensures that the primary impurities are significantly shorter than the desired product, simplifying chromatographic separation.
| Side Reaction / Process | Description | Primary Consequence | Mitigation Strategy |
|---|---|---|---|
| Oligomerization (Dipeptide Formation) | Reaction of Fmoc-OSu with already formed Fmoc-Phe-OH during the protection step. sigmaaldrich.com | "Double insertion" of Phenylalanine during SPPS. | Intermediate silylation of the amino acid; use of alternative reagents like Fmoc-Cl. researchgate.netnih.gov |
| Fmoc-β-alanine Formation | Base-catalyzed Lossen-type rearrangement of the succinimide ring of Fmoc-OSu. sci-hub.se | Incorporation of an incorrect amino acid (β-alanine) into the peptide chain. sigmaaldrich.com | Use of Fmoc-Cl instead of Fmoc-OSu; careful control of reaction pH. sci-hub.se |
| Capping (Strategic Intervention) | Intentional termination of unreacted peptide chains (failure sequences) using an acetylating agent. | Prevents formation of deletion sequences, simplifying purification. | Standard procedure in SPPS, typically using acetic anhydride after the coupling step. |
Impact of Side Reactions on Peptide Purity and Yield
The incorporation of oligomers, such as Fmoc-Phe-Phe-OH, results in insertion sequences that closely resemble the target peptide in mass and chromatographic behavior, making their separation by techniques like preparative HPLC difficult. ajpamc.com Similarly, the inclusion of Fmoc-β-alanine introduces a structural modification that can be hard to resolve from the desired product. sci-hub.se
| Impurity Type | Source | Impact on Peptide Sequence | Effect on Purity & Yield |
|---|---|---|---|
| Dipeptide (Fmoc-Phe-Phe-OH) | Oligomerization during Fmoc protection. sigmaaldrich.com | Insertion of an extra Phenylalanine residue. | Lowers crude purity; difficult to separate, reducing final yield. ajpamc.com |
| Fmoc-β-alanine | Rearrangement of Fmoc-OSu reagent. sci-hub.se | Incorporation of β-alanine instead of an α-amino acid. | Creates structurally similar impurity, complicating purification and lowering yield. sci-hub.se |
| Deletion Sequences | Incomplete coupling (failure sequences) without effective capping. | Peptide is missing one or more amino acid residues. | Reduces purity; capping makes these impurities shorter and easier to remove. |
Analytical and Characterization Methodologies for Fmoc Phe Osu and Peptide Products
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Fmoc-Phe-OSu and for real-time monitoring of synthesis reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the well-characterized spectra of its precursor, Fmoc-Phe-OH, and the known effects of the N-hydroxysuccinimide (OSu) ester.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the Fmoc group, the phenylalanine side chain, and the succinimidyl ester. The aromatic protons of the fluorenyl and phenyl groups typically appear in the downfield region (δ 7.2-7.9 ppm). The protons on the succinimide (B58015) ring are expected to produce a characteristic singlet at approximately δ 2.9 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those from the carbonyl carbons of the urethane (B1682113), the succinimidyl ester, and the succinimide ring itself. The presence of the electron-withdrawing OSu group is expected to shift the alpha-carbon of the phenylalanine residue further downfield compared to its position in Fmoc-Phe-OH.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc Group | Aromatic (8H) | 7.6 - 7.9 | 120 - 144 |
| CH, CH₂ (3H) | 4.2 - 4.5 | ~47 (CH), ~67 (CH₂) | |
| Urethane C=O | - | ~156 | |
| Phenylalanine | Phenyl (5H) | 7.2 - 7.4 | 127 - 136 |
| α-CH (1H) | ~4.8 | ~54 | |
| β-CH₂ (2H) | ~3.2 | ~37 | |
| Ester C=O | - | ~168 | |
| OSu Group | CH₂CH₂ (4H) | ~2.9 | ~25 |
| Imide C=O | - | ~170 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key structural components. The most diagnostic signals are the carbonyl (C=O) stretching vibrations. The urethane carbonyl of the Fmoc group and the two distinct carbonyls of the activated ester (one for the ester linkage and one for the imide) are expected to absorb at different frequencies.
Interactive Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Urethane N-H | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O (Succinimidyl) | Stretch | ~1785 and ~1740 | Strong |
| Imide C=O (Succinimidyl) | Stretch | ~1710 | Strong |
| Urethane C=O (Fmoc) | Stretch | ~1690 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Urethane C-N | Stretch | 1200 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for monitoring the progress of solid-phase peptide synthesis (SPPS) when using Fmoc-based chemistry. sigmaaldrich.com The Fmoc protecting group itself possesses a strong chromophore, the fluorenyl moiety, which absorbs UV light. However, the most common application of UV-Vis in this context is not the direct measurement of the attached Fmoc group, but rather the quantification of the Fmoc group after it has been cleaved. chemicalbook.com
During the deprotection step in SPPS, a base such as piperidine (B6355638) is used to remove the Fmoc group from the N-terminus of the growing peptide chain. This reaction liberates the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. chemicalbook.com This adduct is highly UV-active and is washed away from the resin-bound peptide. By measuring the absorbance of the solution containing this adduct, one can accurately determine the amount of Fmoc group that was cleaved, which corresponds to the efficiency of the previous amino acid coupling step. The dibenzofulvene-piperidine adduct exhibits a characteristic strong absorbance maximum around 301 nm. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection
Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound, providing precise molecular weight information that confirms the compound's identity and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing thermally labile and polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of this compound (484.51 g/mol ), these ions would be readily detectable and serve to confirm the compound's molecular formula (C₂₈H₂₄N₂O₆). chemimpex.com ESI-MS is also highly sensitive for detecting impurities, such as the presence of the hydrolyzed precursor, Fmoc-Phe-OH.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique frequently used for analyzing biomolecules and synthetic precursors. In this method, the analyte (this compound) is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb both matrix and analyte molecules into the gas phase as ions. These ions, primarily singly charged molecular ions [M]⁺ or adducts like [M+H]⁺ and [M+Na]⁺, are then accelerated into a flight tube. Their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector. MALDI-TOF is particularly useful for obtaining a rapid and accurate confirmation of the molecular weight of this compound and for assessing the purity of the bulk material.
Interactive Table 3: Calculated m/z Values for Expected Ions of this compound in Mass Spectrometry
| Ion Type | Formula | Technique | Calculated m/z |
| Protonated Molecule | [M+H]⁺ | ESI, MALDI | 485.17 |
| Sodium Adduct | [M+Na]⁺ | ESI, MALDI | 507.15 |
| Potassium Adduct | [M+K]⁺ | ESI, MALDI | 523.13 |
| Molecular Ion | [M]⁺ | MALDI | 484.16 |
Chromatographic Purity Assessment
The purity of this compound is a critical parameter that directly influences the efficiency of peptide synthesis and the purity of the final peptide product. Chromatographic techniques are fundamental in assessing the chemical purity of this activated amino acid derivative.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of Fmoc-protected amino acids and their activated esters like this compound. The method separates the main compound from any impurities, such as byproducts from the synthesis or degradation products. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For Fmoc-amino acid derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. Suppliers of high-quality reagents often specify a minimum purity level determined by HPLC. For instance, related Fmoc-amino acids like Fmoc-Phe-OH are certified to have an HPLC purity of ≥ 99.0%. cem.commedchemexpress.com Similarly, other activated esters such as Boc-Phe-OSu are specified to have a purity of ≥98.0% by HPLC. sigmaaldrich.com While specific chromatograms for this compound are proprietary to manufacturers, the expected purity levels are high to ensure successful peptide synthesis. merckmillipore.com Impurities that can be detected by HPLC include residual starting materials or side-products like β-alanyl impurities that can arise from the rearrangement of the Fmoc-OSu reagent used during synthesis. merckmillipore.com
Table 1: Typical Purity Specifications for Fmoc-Amino Acid Derivatives by HPLC
| Compound | Typical HPLC Purity Specification |
| Fmoc-Phe-OH | ≥ 99.0% cem.com |
| Fmoc-Phe(4-NO2)-OH | ≥ 97.0% (a/a) scientificlabs.co.uk |
| Boc-Phe-OSu | ≥ 98.0% sigmaaldrich.com |
| This compound | ≥ 97% calpaclab.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions, including the synthesis of this compound and its subsequent use in peptide coupling. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can qualitatively assess the consumption of starting materials and the formation of the desired product. rsc.org
In the context of synthesizing this compound, TLC can be used to track the conversion of Fmoc-Phe-OH to its N-hydroxysuccinimide ester. The two compounds will have different retention factors (Rƒ) on the TLC plate, allowing for clear visualization of the reaction's progress. Visualization is typically achieved using UV light, as the fluorenyl group of the Fmoc moiety is strongly UV-active. rsc.org TLC is also used as a quality control measure to confirm the purity of the final product, with some suppliers specifying a purity of ≥ 98% by TLC for related compounds. scientificlabs.co.uk While TLC is a powerful tool for real-time reaction monitoring, it is generally considered a qualitative or semi-quantitative technique. thieme.de
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match the theoretically calculated values based on its molecular formula, C₂₈H₂₄N₂O₆. calpaclab.com This comparison serves as a crucial verification of the compound's identity and purity, confirming the absence of significant amounts of impurities that would alter the elemental ratios.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. Any significant deviation between the experimental and theoretical values could indicate the presence of solvents, inorganic salts, or other organic impurities.
Table 2: Theoretical Elemental Composition of this compound (C₂₈H₂₄N₂O₆)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 28 | 336.308 | 69.41 |
| Hydrogen | H | 1.008 | 24 | 24.192 | 5.00 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 5.78 |
| Oxygen | O | 15.999 | 6 | 95.994 | 19.81 |
| Total | 484.508 | 100.00 |
Chiral HPLC for Enantiomeric Purity Determination
The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the undesired D-enantiomer in a peptide intended to be composed solely of L-amino acids can lead to a loss of activity or introduce unwanted pharmacological effects. nih.govrsc.org Therefore, determining the enantiomeric purity of this compound, or more commonly its precursor Fmoc-L-Phe-OH, is a critical quality control step. phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC) is the most precise and widely used technique for this purpose. phenomenex.comwindows.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to separate and elute from the column at different times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the enantioseparation of N-Fmoc protected α-amino acids. phenomenex.comphenomenex.com
The enantiomeric purity is typically expressed as enantiomeric excess (e.e.), and for peptide synthesis applications, a very high level of purity is required. High-quality Fmoc-L-Phe-OH is often specified to have an enantiomeric purity of ≥ 99.8%. cem.com The separation of Fmoc-Phe-OH enantiomers has been demonstrated on various CSPs, achieving excellent resolution that allows for accurate quantification of even trace amounts of the D-enantiomer. phenomenex.comnih.gov
Table 3: Chiral HPLC Systems for Enantiomeric Purity of Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) Type | Mobile Phase Conditions | Application | Reference |
| Polysaccharide-based (e.g., Lux Cellulose-2) | Reversed-phase (e.g., Acetonitrile/Water with TFA) | Separation of 19 common Fmoc-protected α-amino acids | phenomenex.com |
| Quinine-based zwitterionic (ZWIX(+)) | Hydro-organic (e.g., Water/Methanol with TEA/FA) | Enantioseparation of Nα-Fmoc proteinogenic amino acids | nih.gov |
| Quinine-based anion-exchanger (QN-AX) | Polar-ionic (e.g., Methanol/Acetonitrile with TEA/FA) | Enantioseparation of Nα-Fmoc proteinogenic amino acids | nih.gov |
Emerging Trends and Green Chemistry in Fmoc Phe Osu Application
The field of peptide synthesis is undergoing a significant transformation, driven by the need for more efficient, cost-effective, and environmentally sustainable methods. The use of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) is integral to these advancements, which are centered on green chemistry principles, automation, and powerful computational tools. These emerging trends are refining peptide synthesis and broadening its application in scientific research and development.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing Fmoc-Phe-OSu coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Methodology : Coupling efficiency depends on reaction stoichiometry (e.g., 2–4 equivalents of this compound), activation reagents (e.g., HOBt/DIC), and reaction time (30–60 minutes). Monitor via Kaiser test or HPLC to confirm completion . Adjust solvent polarity (e.g., DMF:DCM mixtures) to enhance solubility of bulky Fmoc-protected residues .
Q. How does this compound’s reactivity compare to other Fmoc-protected amino acid active esters (e.g., Fmoc-Glu(OtBu)-OSu)?
- Methodology : Conduct comparative kinetic studies using HPLC to track reaction progress. This compound typically exhibits faster coupling due to its hydrophobic side chain, but steric hindrance may reduce efficiency in branched peptides. Use MALDI-TOF MS to confirm product identity .
Q. What analytical techniques are recommended for verifying this compound purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to detect impurities (<2% threshold).
- NMR : Confirm the presence of Fmoc (δ 7.3–7.8 ppm aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry : ESI-MS or HRMS for exact mass verification (theoretical [M+H]⁺ = 432.43 g/mol) .
Advanced Research Questions
Q. How can side reactions (e.g., aspartimide formation or racemization) be minimized when using this compound in peptide synthesis?
- Methodology :
- Low-temperature protocols : Conduct couplings at 4°C to reduce racemization .
- Additives : Incorporate 0.1 M HOBt or OxymaPure to suppress aspartimide formation in sequences prone to cyclization .
- Post-synthesis analysis : Use CD spectroscopy to detect racemization or LC-MS/MS to identify cyclic byproducts .
Q. What computational models predict this compound’s solvation energy and aggregation behavior in SPPS?
- Methodology :
- Molecular dynamics simulations : Use force fields (e.g., CHARMM36) to model solvation in DMF or NMP.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate aggregation propensity based on π-π stacking of Fmoc groups .
Q. How does this compound’s ester stability vary under acidic vs. basic conditions, and how does this impact orthogonal deprotection strategies?
- Methodology :
- Kinetic stability assays : Monitor ester hydrolysis via ¹H NMR in 0.1 M HCl (pH 1) vs. 0.1 M NaOH (pH 13).
- Orthogonal deprotection : Use 20% piperidine/DMF for Fmoc removal (pH ~8.5) without cleaving the active ester .
Experimental Design and Data Analysis
Q. How to design experiments resolving contradictory data on this compound’s coupling efficiency in literature?
- Methodology :
- Controlled variables : Fix solvent, temperature, and activation reagents across trials.
- Statistical analysis : Apply ANOVA to compare yields from ≥3 independent syntheses. Use LC-MS to quantify unreacted starting material .
Q. What are the best practices for storing this compound to prevent hydrolysis or degradation?
- Methodology : Store at −20°C under argon in anhydrous DMF or sealed desiccators with silica gel. Conduct periodic Karl Fischer titration to monitor moisture content (<0.1%) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
